S-(2-{[1-(2-Oxocyclohexyl)butyl]amino}ethyl) dihydrogen phosphorothioate
Description
Properties
CAS No. |
62219-94-7 |
|---|---|
Molecular Formula |
C12H24NO4PS |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
2-[1-(2-oxocyclohexyl)butylamino]ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C12H24NO4PS/c1-2-5-11(10-6-3-4-7-12(10)14)13-8-9-19-18(15,16)17/h10-11,13H,2-9H2,1H3,(H2,15,16,17) |
InChI Key |
QGLAMUOPDJCVKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCCCC1=O)NCCSP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-{[1-(2-Oxocyclohexyl)butyl]amino}ethyl) dihydrogen phosphorothioate involves multiple steps. The starting materials typically include 2-oxocyclohexyl butylamine and dihydrogen phosphorothioate. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of advanced techniques such as continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
S-(2-{[1-(2-Oxocyclohexyl)butyl]amino}ethyl) dihydrogen phosphorothioate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
S-(2-{[1-(2-Oxocyclohexyl)butyl]amino}ethyl) dihydrogen phosphorothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of S-(2-{[1-(2-Oxocyclohexyl)butyl]amino}ethyl) dihydrogen phosphorothioate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-(2-{[1-(2-Oxocyclohexyl)butyl]amino}ethyl) dihydrogen phosphorothioate include other phosphorothioate derivatives and compounds with similar structural features.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural configuration, which confer specific chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
